molecular formula C21H21N3O4 B2754418 4-{2-[(1-Oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzamide CAS No. 903362-25-4

4-{2-[(1-Oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzamide

Cat. No.: B2754418
CAS No.: 903362-25-4
M. Wt: 379.416
InChI Key: FHMPNWLCVWXRHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(1-Oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzamide is a complex organic compound that belongs to the class of dihydroisoquinolinone derivatives. These compounds are known for their diverse biological and pharmacological properties, making them valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(1-Oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzamide typically involves multiple steps. One efficient route involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(1-Oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form iminium salts.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield iminium salts, while reduction can produce different reduced derivatives.

Scientific Research Applications

4-{2-[(1-Oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[(1-Oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[(1-Oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]acetamido}benzamide is unique due to its specific substituents and the resulting biological activities.

Properties

IUPAC Name

4-[[2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-2-11-24-12-10-16-17(21(24)27)4-3-5-18(16)28-13-19(25)23-15-8-6-14(7-9-15)20(22)26/h3-10,12H,2,11,13H2,1H3,(H2,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMPNWLCVWXRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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